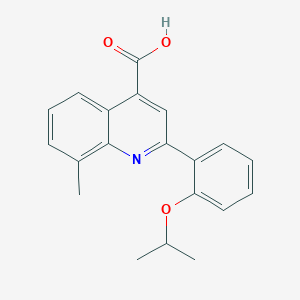

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

Fundamental Molecular Framework and Systematic Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid, which precisely describes the substitution pattern and functional group arrangement. The molecular formula C20H19NO3 indicates a complex organic molecule containing twenty carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of 321.4 grams per mole positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive quinoline derivatives.

The core quinoline ring system serves as the central scaffold, with the carboxylic acid functionality positioned at the 4-position, creating a quinoline-4-carboxylic acid derivative. The 8-position methyl substitution introduces steric effects that influence the overall molecular conformation and reactivity patterns. The 2-position bears a substituted phenyl ring featuring an isopropoxy group at the ortho position, creating a complex substituent that significantly impacts the molecular geometry and intermolecular interactions. This substitution pattern generates multiple rotational degrees of freedom around the carbon-carbon and carbon-oxygen bonds, contributing to conformational flexibility within the molecule.

The Chemical Abstracts Service registry number 932928-82-0 provides unique identification for this specific compound in chemical databases and literature. Alternative synonyms include 2-(2-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid and 8-methyl-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid, demonstrating various acceptable nomenclature approaches for describing the same molecular structure. The molecular identifier MFCD03420049 serves as an additional database reference for tracking this compound across different chemical information systems.

Structural Connectivity and Bond Architecture

The molecular connectivity can be systematically analyzed through the International Chemical Identifier representation: InChI=1S/C20H19NO3/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(22)23)14-9-6-7-13(3)19(14)21-17/h4-12H,1-3H3,(H,22,23). This descriptor reveals the precise atom-to-atom connectivity and stereochemical information necessary for unambiguous structural representation. The simplified molecular-input line-entry system representation CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O provides an alternative linear notation that captures the essential bonding patterns within the molecule.

The quinoline heterocycle consists of a benzene ring fused to a pyridine ring, with the nitrogen atom incorporated into the six-membered aromatic system. The carboxylic acid group at position 4 introduces both hydrogen bond donor and acceptor capabilities through the hydroxyl and carbonyl functionalities. The methyl group at position 8 provides hydrophobic character and potential steric hindrance effects that influence molecular packing and intermolecular interactions. The phenyl ring attachment at position 2 extends the molecular framework and introduces additional aromatic character, while the isopropoxy substituent adds both steric bulk and polar functionality through the ether oxygen atom.

Properties

IUPAC Name |

8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(22)23)14-9-6-7-13(3)19(14)21-17/h4-12H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAILAWFRZPFHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic synthesis, combining quinoline ring construction with selective functionalization. The key steps include:

- Formation of the quinoline core with appropriate substitution.

- Introduction of the isopropoxyphenyl substituent at the 2-position.

- Installation of the carboxylic acid group at the 4-position.

- Methylation at the 8-position.

Synthetic Routes

Suzuki-Miyaura Cross-Coupling Reaction

A widely employed method for attaching the 2-isopropoxyphenyl group to the quinoline core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated quinoline intermediate (e.g., 2-halogen-8-methylquinoline-4-carboxylic acid or its ester) and a boronic acid derivative of 2-isopropoxyphenyl.

-

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: K2CO3 or Na2CO3

- Solvent: Mixture of water and ethanol or toluene

- Temperature: 80–100 °C

- Time: 12–24 hours

Advantages: High regioselectivity, mild conditions, and good yields.

Quinoline Core Construction via Doebner-Miller or Conrad-Limpach Reactions

The quinoline core with the 8-methyl and 4-carboxylic acid substituents can be synthesized by classical methods such as:

- Doebner-Miller reaction: Condensation of aniline derivatives with α,β-unsaturated carbonyl compounds or aldehydes in acidic media, followed by cyclization.

- Conrad-Limpach synthesis: Condensation of anilines with β-ketoesters, followed by cyclization and hydrolysis to yield quinoline-4-carboxylic acids.

These methods allow the introduction of the methyl group at the 8-position by using appropriately substituted starting materials.

Functional Group Transformations

- Isopropoxy group introduction: The isopropoxy substituent on the phenyl ring can be introduced by nucleophilic aromatic substitution or by using 2-isopropoxyphenylboronic acid in the Suzuki coupling.

- Carboxylation: The carboxylic acid group at the 4-position is typically introduced during the quinoline ring formation or by hydrolysis of ester intermediates.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Quinoline core synthesis | 2-Aminobenzophenone + ethyl acetoacetate, acid catalyst (HCl or AcOH), reflux | Forms 8-methylquinoline-4-carboxylate ester | 70–85 |

| Ester hydrolysis | Aqueous NaOH or KOH, reflux | Converts ester to carboxylic acid | 90–95 |

| Halogenation at 2-position | NBS or Br2 in acetic acid | Prepares 2-bromo-8-methylquinoline-4-carboxylic acid | 75–80 |

| Suzuki coupling | 2-isopropoxyphenylboronic acid, Pd catalyst, base, solvent, heat | Attaches 2-isopropoxyphenyl group | 65–90 |

| Purification | Recrystallization or chromatography | Ensures high purity | — |

Research Findings and Analytical Data

- Catalyst efficiency: Pd(dppf)Cl2 has been found to provide higher yields and cleaner reactions compared to Pd(PPh3)4 in Suzuki coupling for this compound.

- Solvent effects: Mixed solvents such as water/ethanol or toluene/ethanol improve solubility and reaction rates.

- Temperature control: Maintaining 80–100 °C optimizes coupling efficiency while minimizing side reactions.

- Purification: Recrystallization from ethanol or ethyl acetate yields pure product with melting points consistent with literature values (~250–260 °C).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Doebner-Miller condensation | 2-Aminobenzophenone, α-keto acid, acid catalyst | Simple, one-pot quinoline synthesis | Moderate yields, requires optimization |

| Suzuki-Miyaura coupling | 2-Bromoquinoline derivative, 2-isopropoxyphenylboronic acid, Pd catalyst, base | High selectivity, mild conditions | Requires expensive Pd catalyst |

| Ester hydrolysis | Aqueous base, reflux | Efficient conversion to acid | Requires careful pH control |

| Halogenation | NBS or Br2, acetic acid | Selective halogenation at 2-position | Possible over-halogenation |

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogens (chlorine, bromine), nitro groups, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. In vitro tests have shown that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of quinoline-4-carboxylic acids have been tested against Mycobacterium tuberculosis, demonstrating promising activity with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses .

Anticancer Potential

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Research indicates that quinoline derivatives can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. A specific study demonstrated that a related compound showed significant selectivity for HDAC3 and exhibited potent anticancer activity in vitro against various cancer cell lines . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, suggesting potential for therapeutic applications.

Antileishmanial Activity

Another promising application is in treating leishmaniasis, a disease caused by protozoan parasites. Quinoline-4-carboxylic acids have been synthesized and tested for their antileishmanial activity against Leishmania donovani. The results indicated that certain derivatives could inhibit the growth of the parasite effectively .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 | |

| Compound B | S. aureus | 16 | |

| 2-Isopropoxyphenyl-8-methylquinoline-4-carboxylic acid | M. tuberculosis | 62.57 |

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| D28 | K562 | 2 | HDAC inhibition, apoptosis induction | |

| D29 | MDA-MB-231 | >10 | Reduced efficacy compared to D28 | |

| D30 | HepG2 | >10 | Reduced efficacy compared to D28 |

Case Study 1: Antimicrobial Screening

In a systematic study of various quinoline derivatives, researchers synthesized multiple compounds and evaluated their antimicrobial properties against clinical isolates of Mycobacterium tuberculosis. The study utilized both standard broth microdilution methods and molecular docking studies to correlate structural features with biological activity .

Case Study 2: Cancer Cell Line Testing

A recent investigation focused on the anticancer potential of a series of quinoline derivatives, including this compound. The research involved testing these compounds on different cancer cell lines using CCK-8 assays to determine their cytotoxicity and mechanism of action through apoptosis induction and cell cycle analysis .

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between the target compound and related quinoline derivatives:

Key Observations:

- Isopropoxy vs. Methoxy: The isopropoxy group in the target compound contributes greater steric bulk and lipophilicity (logP ~4.65 estimated ) compared to methoxy (logP ~2.8–3.5), which may affect binding interactions in biological systems . Positional Isomerism: The ortho-substituted isopropoxy group in the target compound may hinder rotational freedom compared to para-substituted analogs, influencing receptor binding .

Physicochemical Properties

- Lipophilicity : The target compound’s isopropoxy group increases logP (estimated ~4.65) compared to methoxy (logP ~3.5) or unsubstituted phenyl analogs, aligning with trends observed in related esters .

- Solubility: Low aqueous solubility (log10ws ~-6.13) is typical for lipophilic quinolines, necessitating DMSO or ethanol for dissolution .

- Thermodynamic Properties : Similar compounds exhibit high melting points (>200°C) due to aromatic stacking and hydrogen bonding .

Biological Activity

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound within the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antileishmanial, and antitubercular activities. This article delves into the biological activity of this specific compound, synthesizing findings from various research studies to provide a comprehensive overview.

Biological Activity Overview

The biological activities of this compound are primarily evaluated through its antibacterial and antiparasitic properties. The following sections summarize key findings from various studies.

Antibacterial Activity

Quinoline derivatives have been reported to exhibit significant antibacterial properties. A study focused on a series of 2-substituted phenyl-quinoline-4-carboxylic acids found that certain derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Notably, compound 5a , structurally related to our compound of interest, demonstrated considerable antibacterial efficacy with an IC50 value of approximately 56.8 μg/mL against RAW 264.7 mouse macrophage cells, indicating low cytotoxicity while retaining effectiveness against bacterial strains .

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| 5a | S. aureus | 56.8 |

| 5a | B. subtilis | 98.2 |

| 5b | MRSA | Moderate |

Antileishmanial Activity

The antileishmanial potential of quinoline derivatives has also been explored. A study synthesized several quinoline-4-carboxylic acids and evaluated their activity against Leishmania donovani. The results indicated that derivatives with structural similarities to this compound exhibited varying degrees of activity, with some compounds achieving IC50 values as low as 1.49 μg/mL .

| Compound | Activity Against L. donovani | IC50 (µg/mL) |

|---|---|---|

| Q1 | Most Active | 1.49 |

| Q2 | Less Active | 205 |

The mechanisms underlying the biological activities of quinoline derivatives often involve the inhibition of key enzymes or interference with cellular processes:

- Antibacterial Mechanism : The antibacterial action is believed to stem from the ability of quinolines to disrupt bacterial DNA synthesis by inhibiting DNA gyrase, an essential enzyme for bacterial replication .

- Antiparasitic Mechanism : For antileishmanial activity, quinolines may affect the metabolic pathways of Leishmania, though specific mechanisms require further elucidation through molecular docking studies .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Antibacterial Efficacy : A clinical trial evaluating the use of quinoline-based compounds in treating resistant bacterial infections reported promising outcomes, particularly in cases involving MRSA .

- Antileishmanial Trials : In regions endemic to leishmaniasis, compounds similar to this compound have shown effectiveness in reducing parasite load in infected patients .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis of quinoline derivatives like this compound typically employs the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones or aldehydes under alkaline conditions . For this compound:

Starting Materials : Use 2-isopropoxyphenylacetone and isatin derivatives (e.g., 8-methylisatin) as precursors.

Reaction Conditions :

- Conduct the reaction in a sodium hydroxide or potassium hydroxide solution (pH >10) at 80–100°C for 6–12 hours.

- Monitor the reaction via TLC to detect intermediate formation.

Post-Reaction Processing :

- Acidify the mixture with HCl to precipitate the quinoline-carboxylic acid.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Yield Factors :

- Stoichiometric Ratios : Excess ketone (1.5–2 eq) improves cyclization efficiency.

- Temperature Control : Avoid exceeding 100°C to prevent decarboxylation.

- Purification : Residual alkali can hydrolyze ester intermediates; neutralize thoroughly before isolation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- Quinoline H-3 proton: δ 8.5–8.7 ppm (doublet, J = 4–6 Hz).

- Methyl group (C-8): δ 2.6–2.8 ppm (singlet).

- Isopropoxy group: δ 1.3–1.5 ppm (doublet for CH₃) and δ 4.5–4.7 ppm (septet for CH).

- ¹³C NMR :

- Carboxylic acid carbon: δ 168–170 ppm.

- Quinoline C-4 (carboxylic acid adjacent): δ 125–130 ppm.

Infrared (IR) Spectroscopy :

- Carboxylic acid O-H stretch: ~2500–3000 cm⁻¹ (broad).

- C=O stretch: 1680–1720 cm⁻¹.

X-ray Diffraction (XRD) : - Confirm crystal structure via single-crystal XRD. Expected bond angles:

Basic: What are the recommended storage conditions to ensure the compound’s stability over extended periods?

Methodological Answer:

- Storage Container : Amber glass vials with PTFE-lined caps to prevent moisture absorption .

- Environment :

- Temperature: –20°C (long-term) or 4°C (short-term).

- Humidity: <30% RH (use desiccants like silica gel).

- Stability Tests :

- Monitor via HPLC every 6 months for degradation (e.g., decarboxylation products).

- Avoid exposure to light (UV/Vis) to prevent photodegradation.

Advanced: How can researchers optimize the Pfitzinger reaction to improve the yield of this quinoline derivative, and what are common side reactions to monitor?

Methodological Answer:

Optimization Strategies :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance intermediate solubility .

- Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours) and improve yield by 10–15% .

- Solvent Selection : Replace water with DMF/water mixtures (3:1) to stabilize intermediates.

Side Reactions :

Decarboxylation : Detectable via loss of CO₂ (mass loss in TGA or IR loss at ~1700 cm⁻¹). Mitigate by maintaining pH <3 during isolation.

Ester Hydrolysis : If using ester-protected precursors, monitor for free carboxylic acid formation via ¹H NMR (δ 12–13 ppm for COOH).

Advanced: What computational approaches are suitable for predicting the biological activity of this compound, and how do structural modifications impact its interaction with target proteins?

Methodological Answer:

In Silico Methods :

Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity).

QSAR Modeling :

- Train models using descriptors like logP, polar surface area, and H-bond donors.

- Methyl at C-8 increases lipophilicity (logP +0.5), enhancing membrane permeability .

Structural Modifications :

- Isopropoxy Group : Replace with bulkier substituents (e.g., tert-butoxy) to assess steric effects on binding affinity.

- Carboxylic Acid Bioisosteres : Substitute with tetrazole to improve metabolic stability .

Advanced: When encountering discrepancies in NMR or XRD data, what steps should be taken to verify the compound’s structural integrity?

Methodological Answer:

NMR Troubleshooting :

Impurity Peaks :

- Compare with starting materials or known byproducts (e.g., decarboxylated quinoline).

- Use DEPT-135 to distinguish CH₃ groups from CH₂ .

Dynamic Effects :

- Variable-temperature NMR to resolve broad peaks (e.g., rotamers of isopropoxy group).

XRD Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.